molecular formula C19H19ClN2O B11654202 N-(4-chlorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide

N-(4-chlorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide

Cat. No.: B11654202
M. Wt: 326.8 g/mol
InChI Key: YNOFLVBMABHXQQ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a dihydroquinoline ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline ring is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the conversion of the acylated quinoline derivative to the carboxamide through a reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of N-(4-chlorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine-protein kinases, which play a role in cell signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-1,2-dihydroquinoline-1-carboxamide
  • N-(4-Chlorophenyl)-2,2-dimethyl-1,2-dihydroquinoline-1-carboxamide
  • N-(4-Chlorophenyl)-2,4-dimethyl-1,2-dihydroquinoline-1-carboxamide

Uniqueness

N-(4-chlorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the trimethyl substitution on the quinoline ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19ClN2O

Molecular Weight

326.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,2,4-trimethylquinoline-1-carboxamide

InChI

InChI=1S/C19H19ClN2O/c1-13-12-19(2,3)22(17-7-5-4-6-16(13)17)18(23)21-15-10-8-14(20)9-11-15/h4-12H,1-3H3,(H,21,23)

InChI Key

YNOFLVBMABHXQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)Cl)(C)C

Origin of Product

United States

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